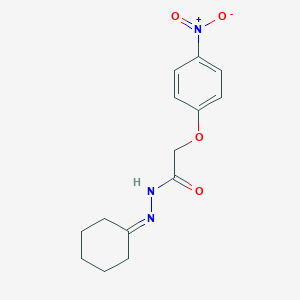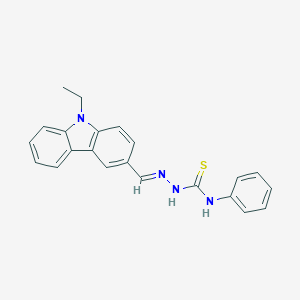
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole moiety linked to a hydrazinecarbothioamide group, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with N-phenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the carbazole or hydrazinecarbothioamide moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
科学的研究の応用
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions contribute to the compound’s biological activity and therapeutic potential.
類似化合物との比較
Similar Compounds
(2E)-2-[(9H-carbazol-3-yl)methylidene]-N-phenylhydrazinecarbothioamide: Lacks the ethyl group on the carbazole moiety, resulting in different chemical properties and reactivity.
(2E)-2-[(9-ethyl-9H-carbazol-3-yl)methylidene]-N-methylhydrazinecarbothioamide: Features a methyl group instead of a phenyl group on the hydrazinecarbothioamide moiety, altering its biological activity.
Uniqueness
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone is unique due to the presence of both the ethyl group on the carbazole moiety and the phenyl group on the hydrazinecarbothioamide moiety
特性
分子式 |
C22H20N4S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
1-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C22H20N4S/c1-2-26-20-11-7-6-10-18(20)19-14-16(12-13-21(19)26)15-23-25-22(27)24-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H2,24,25,27)/b23-15+ |
InChIキー |
LSMPQVMLMWPCQA-HZHRSRAPSA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)
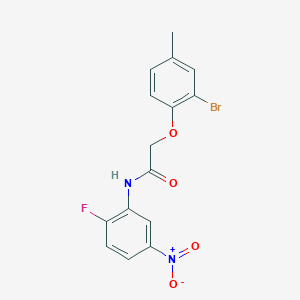
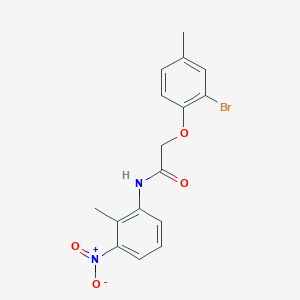
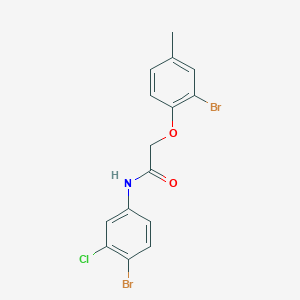
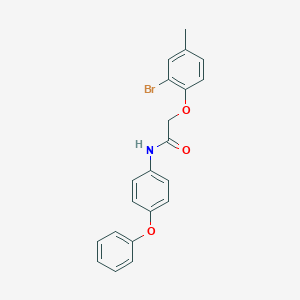
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322540.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
![(6E)-4-nitro-6-[[4-[9-[4-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]fluoren-9-yl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B322544.png)
![N'-[(2,4-dibromophenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B322546.png)
![2-(2,4-dibromophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B322547.png)
![N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B322548.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B322551.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B322552.png)
